2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol
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Overview
Description
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol is a versatile chemical compound with a tetrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol typically involves the [2+3]-cycloaddition reaction between a nitrile and an azide. This method is favored for its efficiency and the stability of the tetrazole ring under various conditions . The reaction conditions often require the in situ generation of hydrazoic acid, which is activated by strong Lewis acids or amine salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted tetrazoles.
Scientific Research Applications
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid moiety, allowing it to bind to various enzymes and receptors. This binding can modulate biological activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-[5-(2-Chlorophenyl)tetrazol-2-yl]ethanol
- 2-[5-(2-Bromophenyl)tetrazol-2-yl]ethanol
- 2-[5-(2-Methylphenyl)tetrazol-2-yl]ethanol
Comparison: 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-8-4-2-1-3-7(8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNOGXKFHNGMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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